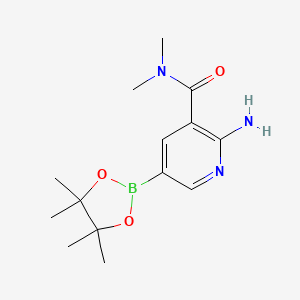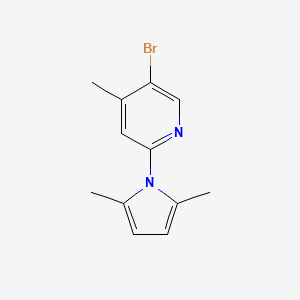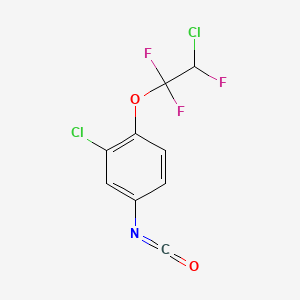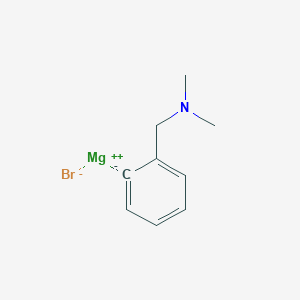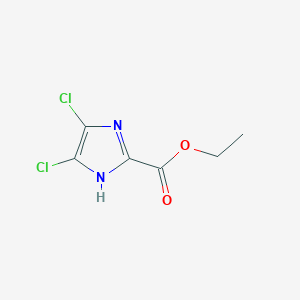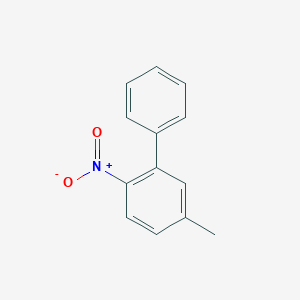
5-Methyl-2-nitro-1,1'-biphenyl
Overview
Description
5-Methyl-2-nitro-1,1’-biphenyl is a chemical compound with the molecular formula C₁₃H₁₁NO₂ . It has a molecular weight of 213.232 g/mol . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 5-Methyl-2-nitro-1,1’-biphenyl can be viewed using specific software . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Biphenyl compounds, including 5-Methyl-2-nitro-1,1’-biphenyl, undergo various chemical reactions. They range from slight to strong oxidizing agents. If mixed with reducing agents, they may begin a vigorous reaction that culminates in a detonation .Scientific Research Applications
Antimalarial Activity : A study explored the synthesis of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides from substituted 1-phenyl-2-propanones, involving 5-nitro[1,1'-biphenyl]-2-ols. This research found significant antimalarial potency against Plasmodium berghei in mice, correlated with certain phenyl ring substituents. The compounds demonstrated promising activity against resistant strains and in primate models, suggesting potential for clinical trials (Werbel et al., 1986).
Magnetic Susceptibility : Research on biphenyl-3,5-diyl bis(tert-butyl nitroxides) carrying methyl and fluoro groups, including 5'-fluoro-2'-methyl-biphenyl, revealed interesting magnetic properties. These compounds were found to be diamagnetic at room temperature, with the ability to form a paramagnetic solid phase upon heating (Yoshitake et al., 2016).
Nonlinear Optics : A study on molecular complexes formed between 4-hydroxy-4'-nitrobiphenyl/stilbene and various pyridine-1-oxides, including a focus on 5-methyl-2-nitro-1,1'-biphenyl, aimed to create materials with quadratic nonlinear optical behavior. The research highlighted the ideal orientation of chromophores linked by hydrogen bonds, contributing significantly to the field of nonlinear optics (Muthuraman et al., 2001).
Conformational Polymorphism in Pharmaceuticals : The molecular structure of various polymorphic forms of 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile was analyzed using solid-state NMR and molecular modeling. This research provides insights into the influence of molecular conformation on NMR spectra, useful for understanding polymorphism in pharmaceutical solids (Smith et al., 2006).
Fluorescent Sensing of Nitro Aromatic Compounds : A study synthesized 5-methyl-1-(4-nitrophenyl)-1H-1, 2, 3-triazole-4-carboxylic acid and its complex for selective and sensitive fluorescence sensing of nitro aromatic compounds. This research highlights the potential of these compounds in detecting specific substances with high efficiency (Yan et al., 2017).
Synthesis of Unsymmetrical Bis-Aryl-α, β-Unsaturated Ketone Derivatives : Research focused on synthesizing and characterizing unsymmetrical mono-carbonyl curcuminoids, including those derived from this compound. The study explored their geometric parameters, NLO properties, and other quantum chemical insights, contributing to the field of material science and chemistry (Khalid et al., 2020).
Future Directions
The future directions of research on 5-Methyl-2-nitro-1,1’-biphenyl and similar compounds could involve further exploration of their potential in cancer immunotherapy . Additionally, the development of small-molecule inhibitors with low molecular weight, such as biphenyl derivatives, is a promising area of research due to their advantages of oral bioavailability, high tumor penetration, and better pharmacokinetic properties .
Mechanism of Action
Target of Action
It’s worth noting that biphenyl compounds and their derivatives have been found to interact with multiple receptors, contributing to their diverse biological activities .
Mode of Action
Biphenyl compounds generally undergo electrophilic substitution reactions similar to benzene . The nitro and methyl groups on the biphenyl structure could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Biphenyl derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Biphenyl derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Properties
IUPAC Name |
4-methyl-1-nitro-2-phenylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-10-7-8-13(14(15)16)12(9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRJSZIQGJRQOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

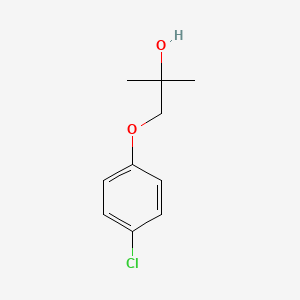
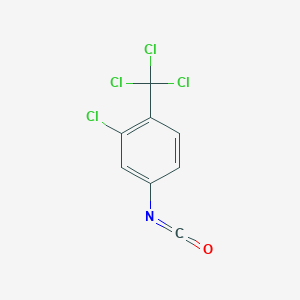
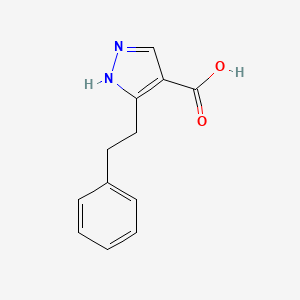

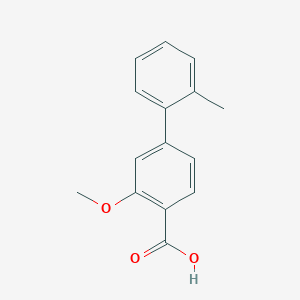
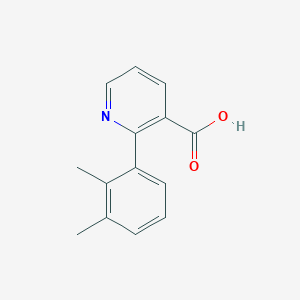
![5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6327086.png)
